- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,

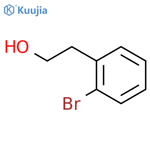

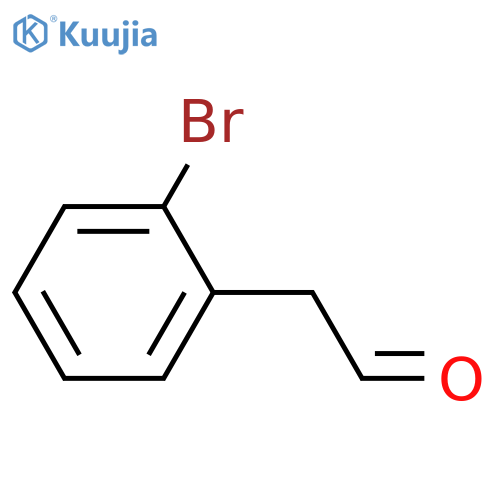

Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

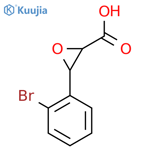

2-(2-bromophenyl)acetaldehyde structure

商品名:2-(2-bromophenyl)acetaldehyde

2-(2-bromophenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromophenyl)acetaldehyde

- (2-Bromophenyl)acetaldehyde

- 1-Bromo-2-(formylmethyl)benzene

- 2-Bromobenzeneacetaldehyde

- Benzeneacetaldehyde,2-bromo

- 2-Bromobenzeneacetaldehyde (ACI)

- Benzeneacetaldehyde, 2-bromo-

- 96557-30-1

- F8883-7724

- DB-080430

- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;

- A1-15200

- 2-(2-bromophenyl) acetaldehyde

- SCHEMBL166137

- 2-(2-bromophenyl)acetaldehyde, AldrichCPR

- EN300-123468

- (2-Bromo-phenyl)-acetaldehyde

- AXBFWAWZAFWFQW-UHFFFAOYSA-N

- Z1183459130

- BS-50570

- DTXSID20465415

- (2-Bromophenyl)acetaldehyde, >90%

- W16824

- AKOS013283562

- CS-0038248

- 2-bromophenyl acetaldehyde

-

- MDL: MFCD02261726

- インチ: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2

- InChIKey: AXBFWAWZAFWFQW-UHFFFAOYSA-N

- ほほえんだ: O=CCC1C(Br)=CC=CC=1

計算された属性

- せいみつぶんしりょう: 197.96800

- どういたいしつりょう: 197.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.466

- ふってん: 262.1 °C at 760 mmHg

- フラッシュポイント: 95.8 °C

- PSA: 17.07000

- LogP: 2.19050

2-(2-bromophenyl)acetaldehyde セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

2-(2-bromophenyl)acetaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-(2-bromophenyl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123468-10.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 10.0g |

$4007.0 | 2025-03-21 | |

| Life Chemicals | F8883-7724-10g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 10g |

$3850.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1054509-1g |

Benzeneacetaldehyde, 2-bromo- |

96557-30-1 | 95+% | 1g |

$505 | 2024-06-06 | |

| TRC | B684925-250mg |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 250mg |

$ 178.00 | 2023-09-08 | ||

| Life Chemicals | F8883-7724-1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 1g |

$480.0 | 2023-11-21 | |

| TRC | B684925-2.5g |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 2.5g |

$ 1384.00 | 2023-09-08 | ||

| Alichem | A019110678-25g |

(2-Bromophenyl)acetaldehyde |

96557-30-1 | 95% | 25g |

$2556.72 | 2023-08-31 | |

| Enamine | EN300-123468-1.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1.0g |

$495.0 | 2025-03-21 | |

| Enamine | EN300-123468-0.1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 0.1g |

$171.0 | 2025-03-21 | |

| Enamine | EN300-123468-1000mg |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1000mg |

$495.0 | 2023-10-02 |

2-(2-bromophenyl)acetaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

リファレンス

- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469

合成方法 3

はんのうじょうけん

リファレンス

- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

リファレンス

- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

リファレンス

- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

リファレンス

- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295

合成方法 7

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt

リファレンス

- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550

合成方法 8

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt

リファレンス

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene

リファレンス

- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

リファレンス

- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669

合成方法 11

はんのうじょうけん

1.1 Solvents: Dichloromethane

リファレンス

- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt

1.2 1 h, rt

1.2 1 h, rt

リファレンス

- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

リファレンス

- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),

合成方法 14

はんのうじょうけん

1.1 180 - 250 °C

リファレンス

- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117

合成方法 15

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran , Water

リファレンス

- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),

合成方法 16

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt

リファレンス

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

2-(2-bromophenyl)acetaldehyde Raw materials

- (Methoxy)methyltriphenylphosphonium Chloride

- methoxycarbonyl methyl carbonate

- Methyl 2-(2-bromophenyl)acetate

- 2-Bromobenzaldehyde

- 3-(2-Bromophenyl)oxirane-2-carboxylic acid

- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)

- 2-(2-bromophenyl)ethan-1-ol

- Benzene, 1-bromo-2-(2-nitroethyl)-

2-(2-bromophenyl)acetaldehyde Preparation Products

2-(2-bromophenyl)acetaldehyde 関連文献

-

1. Book reviews

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

96557-30-1 (2-(2-bromophenyl)acetaldehyde) 関連製品

- 72351-36-1((1-Benzhydrylazetidin-3-yl)methanol)

- 1361468-69-0(2-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-6-acetonitrile)

- 1806604-56-7(2-Bromo-1-(4-(difluoromethyl)-3-ethylphenyl)propan-1-one)

- 119853-37-1(Z-Lys(tos)-OH dcha)

- 2034313-43-2(3,5-dimethyl-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}-1,2-oxazole-4-sulfonamide)

- 159650-12-1(Saropyrone)

- 2013176-43-5({1-(1-methyl-1H-imidazol-5-yl)methylazetidin-2-yl}methanamine)

- 2361826-15-3(N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide)

- 312586-90-6(1-benzoyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole)

- 163810-49-9(3-(2-Bromo-phenyl)-N-methyl-propionamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

清らかである:99%/99%

はかる:250mg/1g

価格 ($):202.0/469.0